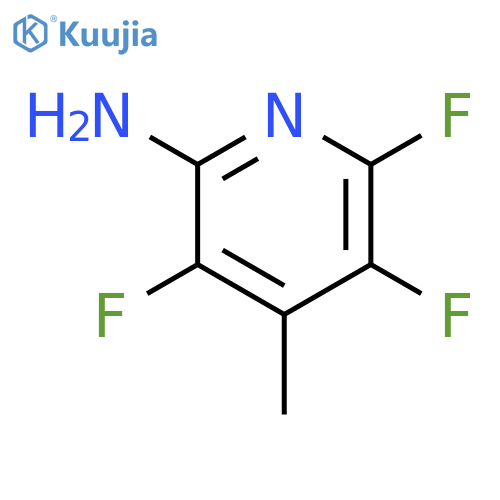Cas no 16857-78-6 (3,5,6-trifluoro-4-methylpyridin-2-amine)

16857-78-6 structure
商品名:3,5,6-trifluoro-4-methylpyridin-2-amine
3,5,6-trifluoro-4-methylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 3,5,6-trifluoro-4-methyl-2-Pyridinamine
- 2-amino-3,5,6-trifluoro-4-methylpyridine
- 3,5,6-Trifluoro-4-methylpyridin-2-amine
- SB55436
- 2-Pyridinamine, 3,5,6-trifluoro-4-methyl-
- AKOS024261660
- 16857-78-6
- KKEUEZSKEAHFPG-UHFFFAOYSA-N
- EN300-139870
- SCHEMBL7171640
- 3,5,6-trifluoro-4-methylpyridin-2-amine
-
- インチ: InChI=1S/C6H5F3N2/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3,(H2,10,11)
- InChIKey: KKEUEZSKEAHFPG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=NC(=C1F)N)F)F
計算された属性
- せいみつぶんしりょう: 162.04048265g/mol
- どういたいしつりょう: 162.04048265g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 203.1±35.0 °C at 760 mmHg
- フラッシュポイント: 76.7±25.9 °C
- じょうきあつ: 0.3±0.4 mmHg at 25°C
3,5,6-trifluoro-4-methylpyridin-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,5,6-trifluoro-4-methylpyridin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-139870-2.5g |
3,5,6-trifluoro-4-methylpyridin-2-amine |
16857-78-6 | 2.5g |
$2295.0 | 2023-06-08 | ||
| Enamine | EN300-139870-0.05g |
3,5,6-trifluoro-4-methylpyridin-2-amine |
16857-78-6 | 0.05g |
$273.0 | 2023-06-08 | ||
| Enamine | EN300-139870-50mg |
3,5,6-trifluoro-4-methylpyridin-2-amine |
16857-78-6 | 50mg |
$273.0 | 2023-09-30 | ||
| Enamine | EN300-139870-1000mg |
3,5,6-trifluoro-4-methylpyridin-2-amine |
16857-78-6 | 1000mg |
$1172.0 | 2023-09-30 | ||
| A2B Chem LLC | AA90723-100mg |
3,5,6-Trifluoro-4-methylpyridin-2-amine |
16857-78-6 | 95% | 100mg |
$464.00 | 2024-04-20 | |
| Enamine | EN300-139870-2500mg |
3,5,6-trifluoro-4-methylpyridin-2-amine |
16857-78-6 | 2500mg |
$2295.0 | 2023-09-30 | ||
| 1PlusChem | 1P001YMB-250mg |
2-Pyridinamine, 3,5,6-trifluoro-4-methyl- |
16857-78-6 | 95% | 250mg |
$772.00 | 2025-02-19 | |
| 1PlusChem | 1P001YMB-50mg |
2-Pyridinamine, 3,5,6-trifluoro-4-methyl- |
16857-78-6 | 95% | 50mg |
$382.00 | 2025-02-19 | |
| 1PlusChem | 1P001YMB-100mg |
2-Pyridinamine, 3,5,6-trifluoro-4-methyl- |
16857-78-6 | 95% | 100mg |
$559.00 | 2025-02-19 | |
| Aaron | AR001YUN-500mg |
2-Pyridinamine, 3,5,6-trifluoro-4-methyl- |
16857-78-6 | 95% | 500mg |
$1282.00 | 2025-01-21 |
3,5,6-trifluoro-4-methylpyridin-2-amine 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
16857-78-6 (3,5,6-trifluoro-4-methylpyridin-2-amine) 関連製品
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 61389-26-2(Lignoceric Acid-d4)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
